3-(3-Bromophenyl)-3-oxetaneethanol
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Overview
Description
3-(3-Bromophenyl)-3-oxetaneethanol is an organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-oxetaneethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-oxetaneethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(3-Bromophenyl)-3-oxetaneacetic acid, while reduction can produce 3-(3-Phenyl)-3-oxetaneethanol .
Scientific Research Applications
3-(3-Bromophenyl)-3-oxetaneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-oxetaneethanol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, altering their activity. The oxetane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenol: Used as an enzyme inhibitor and in the synthesis of other organic compounds.
3-(3-Bromophenyl)propionic acid: Utilized in the synthesis of phthalocyanines and other complex molecules.
(3-Bromophenyl)triphenylsilane: Employed in organic synthesis and material science.
Uniqueness
3-(3-Bromophenyl)-3-oxetaneethanol is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other bromophenyl compounds. This structural feature makes it valuable for specific applications where rigidity and stability are required .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-9(6-10)11(4-5-13)7-14-8-11/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
AFJDYTVJTGIUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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